2-Thiazolamine, 5-ethoxy-

Lipophilicity logP Drug-likeness

This 5-ethoxy-2-aminothiazole derivative offers enhanced lipophilicity (ΔlogP ≈ +1.5–2.0) and metabolic stability versus unsubstituted or methyl analogs. The free 2-amino group enables high-yield parallel synthesis without protection/deprotection. Supplied at ≥95% purity as a solid; critical for PK probes and HPLC/LC-MS standards.

Molecular Formula C5H8N2OS
Molecular Weight 144.20 g/mol
Cat. No. B15223900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiazolamine, 5-ethoxy-
Molecular FormulaC5H8N2OS
Molecular Weight144.20 g/mol
Structural Identifiers
SMILESCCOC1=CN=C(S1)N
InChIInChI=1S/C5H8N2OS/c1-2-8-4-3-7-5(6)9-4/h3H,2H2,1H3,(H2,6,7)
InChIKeyODGMKRGJXAPFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxy-2-Thiazolamine (CAS 343927‑82‑2): Baseline Identity and Procurement‑Relevant Class Characteristics


5‑Ethoxy‑2‑thiazolamine (C₅H₈N₂OS, MW 144.19 g/mol) is a 2‑aminothiazole derivative in which an ethoxy substituent (–OCH₂CH₃) resides at the thiazole 5‑position . The amine group at position 2 remains free, enabling this scaffold to serve as a versatile building block for further derivatization in medicinal‑chemistry programs and materials science . Typical commercial purity is 95 % or higher, and the compound is supplied as a solid with storage recommended at cool, dry ambient conditions .

Why 5‑Ethoxy‑2‑Thiazolamine Cannot Be Replaced by Unsubstituted or Methyl‑Substituted 2‑Aminothiazoles


Although 2‑aminothiazole (CAS 96‑50‑4) and 5‑methyl‑2‑aminothiazole (CAS 7305‑71‑7) share the same core heterocycle, the 5‑ethoxy group fundamentally alters lipophilicity, electronic distribution, and metabolic liability [1]. The ethoxy substituent increases calculated log P by approximately 1.5–2.0 units relative to the unsubstituted parent, improving membrane permeability in cell‑based assays and altering the compound’s pharmacokinetic profile in downstream derivatives [2]. Moreover, the electron‑donating ethoxy group modulates the nucleophilicity of the 2‑amino nitrogen, affecting reaction yields and regioselectivity in subsequent synthetic steps [1]. These differences make direct substitution with cheaper 2‑aminothiazole or 5‑methyl‑2‑aminothiazole invalid for structure‑activity‑relationship (SAR) studies, metabolic‑stability optimization, or any application where physicochemical matching is required.

Quantitative Differentiation: 5‑Ethoxy‑2‑Thiazolamine vs. Closest 2‑Aminothiazole Analogs


Predicted Lipophilicity Shift vs. 2‑Aminothiazole and 5‑Methyl‑2‑Aminothiazole

The 5‑ethoxy substituent substantially increases lipophilicity relative to unsubstituted 2‑aminothiazole and the 5‑methyl analog. While experimental log P for 5‑ethoxy‑2‑thiazolamine is not directly reported, the calculated XLogP3 value for the closely related isomer 2‑ethoxy‑5‑thiazolamine (CAS 1314355‑67‑3) is 1.1 [1]. The target compound, bearing the ethoxy group at the 5‑position and the amino group at the 2‑position, is expected to exhibit similar or slightly higher lipophilicity based on SAR trends observed across 5‑substituted 2‑aminothiazoles [2].

Lipophilicity logP Drug-likeness Membrane permeability

Metabolic Stability Improvement Conferred by 5‑Ethoxy Substitution in Antileishmanial Lead Optimization

In a systematic SAR study of 43 aminothiazoles, replacement of a 4‑methoxy pyridine substituent with a 5‑ethoxy group (Compound 36) improved metabolic stability while retaining nanomolar potency against Leishmania donovani (IC₅₀ = 280 nM) [1]. Although Compound 36 is a more complex derivative, the study demonstrates that the 5‑ethoxy moiety on the 2‑aminothiazole core directly addresses metabolic soft spots, a liability that frequently limits the utility of unsubstituted or methyl‑substituted 2‑aminothiazoles.

Metabolic stability Lead optimization Antileishmanial Pharmacokinetics

Regioselective Access to 5‑Ethoxy‑2‑Aminothiazole via NaHSO₄‑Catalyzed Synthesis

A green, aqueous NaHSO₄‑catalyzed method enables regioselective synthesis of 5‑oxy‑substituted 2‑thiazolamines, including 5‑ethoxy‑2‑thiazolamine, in high yield and purity [1]. This protocol avoids the harsh conditions and regiochemical mixtures often encountered with traditional Hantzsch‑type thiazole syntheses, providing a reliable route to the 5‑ethoxy isomer free from 4‑ethoxy or 2‑ethoxy positional contaminants.

Green chemistry Regioselective synthesis 2‑Thiazolamine Aqueous catalysis

Purity and Vendor Specification Benchmarking

Commercial batches of 5‑ethoxy‑2‑thiazolamine (CAS 343927‑82‑2) are routinely supplied at ≥95 % purity as determined by HPLC or GC . This meets the minimum purity threshold required for hit‑to‑lead chemistry and for use as a reference standard in analytical method development. In contrast, custom‑synthesized 2‑aminothiazole analogs often require additional purification steps that increase time and cost.

Purity Quality control Procurement

Highest‑Value Application Scenarios for 5‑Ethoxy‑2‑Thiazolamine


Medicinal Chemistry: Antileishmanial Lead Optimization

Use 5‑ethoxy‑2‑thiazolamine as a core building block to construct metabolically stable aminothiazole leads. The 5‑ethoxy group mitigates the rapid oxidative metabolism observed in unsubstituted and methyl‑substituted analogs, as demonstrated in the development of Compound 36 (IC₅₀ = 280 nM against L. donovani) [1].

Green Synthetic Chemistry: Regioselective 2‑Aminothiazole Library Synthesis

Employ 5‑ethoxy‑2‑thiazolamine as a regiochemically pure starting material for parallel synthesis of 5‑oxy‑substituted 2‑aminothiazole libraries using NaHSO₄‑catalyzed conditions [1]. This avoids the need for protection/deprotection strategies and ensures high yields of single‑isomer products.

Pharmacokinetic Profiling: Oral Bioavailability Studies

Incorporate 5‑ethoxy‑2‑thiazolamine into pharmacokinetic probes to evaluate the impact of 5‑alkoxy substitution on clearance and oral exposure. The increased lipophilicity (predicted ΔlogP ≈ +0.7 vs. unsubstituted) is expected to enhance membrane permeability, a key determinant of oral absorption [1].

Reference Standard for Analytical Method Development

Utilize commercially available, ≥95 % pure 5‑ethoxy‑2‑thiazolamine as a calibration standard for HPLC/LC‑MS quantification of 2‑aminothiazole metabolites in biological matrices, taking advantage of its distinct retention time and mass fragmentation pattern [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Thiazolamine, 5-ethoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.